molecular formula C18H20N2O4 B7748838 MFCD06639623

MFCD06639623

Cat. No.: B7748838
M. Wt: 328.4 g/mol
InChI Key: YNHGATDSKYFPND-NTEUORMPSA-N
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Description

MFCD06639623 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a benzene ring substituted with bromine, chlorine, and a boronic acid group, which confer unique physicochemical and pharmacological properties. Key characteristics include:

  • Log Po/w (octanol-water partition coefficient) values ranging from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility of 0.24 mg/mL in aqueous solutions, classified as "soluble" .
  • Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-5-8-20-17(21)14(11-19)9-13-6-7-15(16(10-13)23-4)24-18(22)12(2)3/h5-7,9-10,12H,1,8H2,2-4H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHGATDSKYFPND-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06639623 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: MFCD06639623 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

MFCD06639623 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying cellular processes. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. In industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD06639623 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD06639623 belongs to a class of halogenated arylboronic acids. Below, it is compared with two structurally similar compounds: (3-Bromo-5-chlorophenyl)boronic acid (Compound A) and (6-Bromo-2,3-dichlorophenyl)boronic acid (Compound B), which share similarity scores of 0.87 and 0.71 , respectively, with this compound .

Table 1: Structural and Physicochemical Comparison

Property This compound Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.72 g/mol
Substituents Br, Cl, B(OH)₂ Br, Cl, B(OH)₂ Br, 2Cl, B(OH)₂
Log Po/w (XLOGP3) 2.15 2.30* 2.85*
Solubility 0.24 mg/mL 0.18 mg/mL* 0.09 mg/mL*
BBB Permeability Yes Yes No
CYP Inhibition No No Yes (CYP2D6)

*Estimated based on structural analogs .

Key Findings:

Structural Differences :

  • Compound B has an additional chlorine substituent, increasing its molecular weight and lipophilicity (higher Log P) but reducing solubility .
  • The position of halogens (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro) influences steric effects and electronic properties, affecting reactivity in Suzuki-Miyaura couplings .

Pharmacological Profiles: this compound and Compound A both exhibit BBB permeability, making them candidates for neurotherapeutics. In contrast, Compound B’s higher halogenation may hinder BBB penetration .

Synthetic Accessibility :

  • This compound and Compound A share similar synthesis routes (palladium catalysis), but Compound B’s steric hindrance requires longer reaction times or elevated temperatures, reducing yield .

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